Orexin receptor antagonists can be classified into several categories based on their selectivity:
Orexin receptor antagonist 2 falls under the category of selective antagonists, focusing on inhibiting the orexin-2 receptor's activity.
The synthesis of orexin receptor antagonist 2 involves several key steps and methodologies. A notable approach includes the development of azacycloheptane sulfonamide derivatives, which have shown promising activity against orexin receptors. The general synthetic pathway can be summarized as follows:
For example, a series of azacycloheptane sulfonamide derivatives were synthesized and evaluated for their inhibitory activities against both orexin receptors using assays like FLIPR Tetra calcium assay .
The molecular structure of orexin receptor antagonist 2 is characterized by its intricate arrangement which allows for specific interactions with the orexin-2 receptor. Key features include:
Recent studies utilizing cryo-electron microscopy have elucidated detailed structures of active-state orexin receptors bound to both agonists and antagonists, providing insights into how these compounds interact at the molecular level .
The chemical reactions involving orexin receptor antagonist 2 primarily focus on its synthesis and interactions with the orexin receptors:
The characterization of these reactions often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity .
Orexin receptor antagonist 2 functions by selectively inhibiting the activity of the orexin-2 receptor. This mechanism involves:
Studies have shown that antagonism of the orexin-2 receptor can effectively promote sleep without inducing cataplexy or other adverse effects associated with complete orexin system inhibition .
The physical and chemical properties of orexin receptor antagonist 2 include:
Data from differential scanning calorimetry (DSC) can provide insights into thermal stability, while high-performance liquid chromatography (HPLC) is often used for purity assessments .
Orexin receptor antagonist 2 has several scientific applications, particularly in pharmacology:
The ongoing research into orexin antagonists continues to reveal their potential in treating not only sleep disorders but also conditions related to metabolic dysregulation .
The foundational discovery of orexin neuropeptides (hypocretins) in 1998 marked a transformative advancement in sleep-wake neurobiology. Two independent research groups identified these hypothalamic neuropeptides: one group termed them "orexins" for their orexigenic (appetite-stimulating) properties, while the other named them "hypocretins" due to their hypothalamic origin and resemblance to secretin [9]. This dual nomenclature persists, with "hypocretin" (HCRT) referring to genes and transcripts and "orexin" denoting the encoded peptides and their receptors [9].
Orexin-A and orexin-B were subsequently characterized as endogenous ligands for two G protein-coupled receptors: orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R). Orexin-A exhibits high affinity for both receptors, while orexin-B preferentially binds OX2R [9]. The pivotal link between orexin dysfunction and narcolepsy (type 1) emerged from observations that orexin knockout mice and dogs with OX2R mutations exhibited narcolepsy-like symptoms, including cataplexy [3] [9]. This established the orexin system's critical role in stabilizing wakefulness and arousal.
Early pharmacological efforts focused on developing antagonists to modulate this system for insomnia treatment. High-throughput screening and structure-activity relationship (SAR) studies yielded the first-generation compounds:
Table 1: Key Milestones in Orexin Receptor Antagonist Development
Year | Discovery/Compound | Significance |
---|---|---|
1998 | Orexin-A/B and OX1R/OX2R identified | Foundation of orexin system biology [9] |
2001 | SB-334867 (Selective OX1R antagonist) | First tool compound for target validation [7] |
2007 | Almorexant (DORA) Phase III trials | Proof-of-concept for clinical efficacy in insomnia; development discontinued [7] |
2014 | Suvorexant FDA approval | First-in-class DORA for insomnia [3] [4] |
2022 | Daridorexant FDA approval | DORA with optimized half-life (~8 hours) for sleep maintenance [2] [8] |
Structural refinements progressed from early heterocyclic ureas (e.g., SB-334867) to more complex chemotypes like the almorexant-derived piperidines and suvorexant-like diazepanes. These innovations improved receptor occupancy, blood-brain barrier penetration, and metabolic stability [7].
Orexin receptor antagonists are classified mechanistically based on receptor selectivity:
Table 2: Pharmacological Classification of Representative Orexin Antagonists
Type | Compound | OX1R Affinity | OX2R Affinity | Key Characteristics |
---|---|---|---|---|
DORA | Suvorexant | IC₅₀ = 50 nM | IC₅₀ = 56 nM | First FDA-approved DORA; 12-h half-life [3] [7] |
DORA | Daridorexant | Kᵢ = 0.47 nM | Kᵢ = 0.93 nM | Equipotent; 8-h half-life [2] [8] |
1-SORA | SB-334867 | pKi = 7.4 | pKi = 6.3 | First tool compound; limited CNS penetration [7] |
1-SORA | Nivasorexant | Not public | Not public | Phase II for binge eating disorder [5] |
2-SORA | Seltorexant | Low affinity | Kᵢ = 0.57 nM | >100-fold selective; 2–3-h half-life [5] [7] |
2-SORA | EMPA | Low affinity | High affinity | Preclinical tool compound [7] |
Therapeutic applications diverge by class: DORAs are clinically used for insomnia, while investigational SORAs target niche indications like depression (seltorexant) or binge eating (nivasorexant) [5] [7].
Orexin receptor antagonist 2 (Chemical name: undisclosed; CAS: 1457940-75-8; Molecular formula: C₂₅H₃₁N₅O₂; MW: 433.55 g/mol) is a potent, small-molecule antagonist within the 2-SORA subclass [10]. Its pharmacological profile is defined by:
Receptor Selectivity:Exhibits high OX2R affinity (pKi = 9.78; Ki ~0.17 nM) with moderate OX1R activity (pKi = 7.69; Ki ~2.04 nM), conferring ~12-fold selectivity for OX2R over OX1R [10]. This places it between broad DORAs (e.g., daridorexant) and highly selective 2-SORAs like seltorexant (>100-fold selective).
Chemical Structure:Features a tetrahydroisoquinoline core linked to a substituted imidazole moiety—a chemotype distinct from diazepane-based DORAs (suvorexant) or almorexant-like piperidines. The structure suggests optimization for brain penetrance and metabolic stability [10].
Therapeutic Positioning:Its selectivity profile implies primary utility in sleep-onset insomnia, similar to seltorexant, but with potentially longer receptor occupancy due to higher OX2R affinity. Preclinical data indicate efficacy in reducing wakefulness without altering REM sleep architecture, a hallmark of OX2R-selective blockade [7] [10].
Developmental Context:As a research compound (MedChemExpress HY-136922), it represents a chemotype explored to overcome limitations of early SORAs, such as poor bioavailability or off-target effects. Its pKi values exceed first-generation tool compounds (e.g., TCS-OX2-29) and approach clinical-stage agents [5] [10].
Orexin receptor antagonist 2 exemplifies the ongoing refinement in orexin pharmacology: optimizing receptor subtype selectivity to fine-tune therapeutic effects while minimizing potential off-target interactions.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7